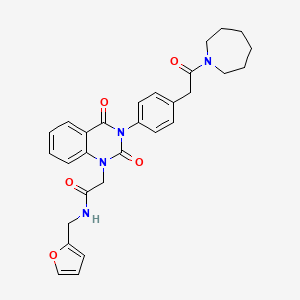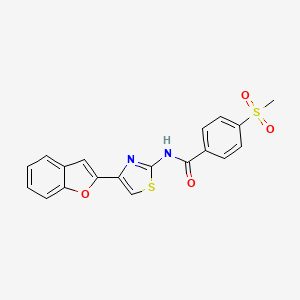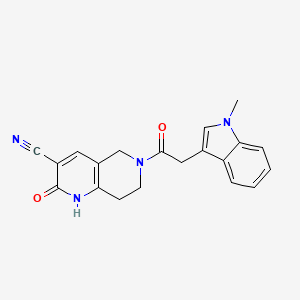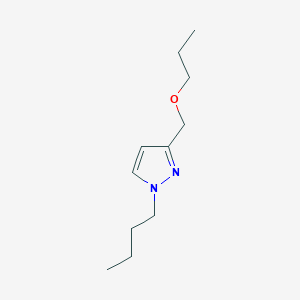![molecular formula C18H13N5O3S2 B2523740 N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428375-31-8](/img/structure/B2523740.png)
N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H13N5O3S2 and its molecular weight is 411.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photovoltaics and Organic Solar Cells
The BTZ motif, known for its strong electron-accepting properties, has been extensively studied in organic photovoltaics (OPVs). Researchers have incorporated BTZ-based compounds into donor–acceptor systems to enhance charge separation and improve device efficiency. The compound could serve as an electron acceptor in OPVs, potentially leading to more efficient solar energy conversion .
Fluorescent Sensors and Bioimaging Probes
The BTZ group has found applications beyond photovoltaics. It has been used as a fluorescent sensor or bioimaging probe for various cellular components, including lipid droplets, mitochondria, and plasma membranes. The compound’s unique structure may enable specific targeting and visualization of these cellular structures .
Visible-Light Organophotocatalysis
While BTZ-based compounds have been explored for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts remains largely unexplored. Photoredox catalysis using visible light is an environmentally sustainable approach for organic transformations. Investigating the photocatalytic properties of this compound could lead to novel applications in synthetic chemistry .
Ternary Polymer Solar Cells
In the field of polymer solar cells (PSCs), researchers have used BTZ derivatives as electron acceptors. The compound’s electron-accepting ability makes it a promising candidate for fabricating efficient ternary PSCs. By combining it with other materials, such as fullerene derivatives, researchers aim to enhance charge transport and overall device performance .
Gastrin-Releasing Peptide Receptor (GRPR)-Targeted Imaging
Interestingly, a related compound, SCH1100, has been used for highly specific near-infrared (NIR-II) imaging of prostate cancer in living mice. This represents the first small peptide-based NIR-II probe for targeted cancer imaging. The compound’s design and properties make it a valuable tool for molecular imaging .
Heterogeneous Systems: Metal–Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While the compound itself has not been directly studied in MOFs or COFs, the BTZ group has been incorporated into these materials. BTZ-containing MOFs and COFs exhibit interesting properties, including gas adsorption, catalysis, and luminescence. Exploring similar applications for the compound could yield exciting results .
Propriétés
IUPAC Name |
N-[5-(2,1,3-benzothiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S2/c24-16(11-4-6-26-9-11)20-18-19-13-3-5-23(8-15(13)27-18)17(25)10-1-2-12-14(7-10)22-28-21-12/h1-2,4,6-7,9H,3,5,8H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDGEIJDSNUVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2523657.png)

![1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2523663.png)



![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)

![Octahydrocyclohepta[c]pyrrole-3a(1H)-carbonitrile hydrochloride](/img/structure/B2523672.png)
![4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2523673.png)


![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2523677.png)
